molecular formula C17H15N5O5S2 B2744487 6-oxo-N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 946234-16-8

6-oxo-N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2744487
CAS No.: 946234-16-8
M. Wt: 433.46
InChI Key: HREYWHZKLVAYSL-UHFFFAOYSA-N
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Description

. Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes the reaction of 4-sulfamoylphenylamine with a suitable pyridine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure consistency and purity. The process would involve the use of catalysts and solvents to facilitate the reactions and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and functional groups Similar compounds include other thiazole derivatives and pyridine-based compounds, which may have different biological activities and applications

List of Similar Compounds

  • Thiazole derivatives

  • Pyridine-based compounds

  • Sulfamoyl-containing compounds

Properties

IUPAC Name

6-oxo-N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S2/c18-29(26,27)13-4-2-11(3-5-13)20-15(24)7-12-9-28-17(21-12)22-16(25)10-1-6-14(23)19-8-10/h1-6,8-9H,7H2,(H,19,23)(H,20,24)(H2,18,26,27)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREYWHZKLVAYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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